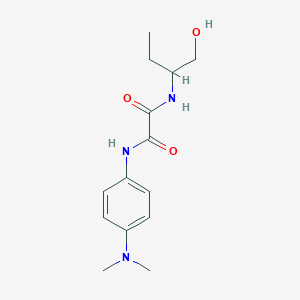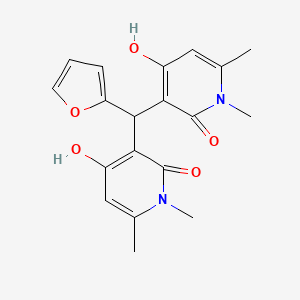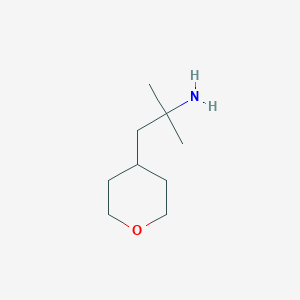![molecular formula C23H23ClFN3O3 B2751021 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride CAS No. 2097899-43-7](/img/structure/B2751021.png)
1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3O3 and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has been explored for its potential in creating new antibacterial agents. The modification of existing drug molecules by substituting different functional groups, such as amides or alkyl groups, could enhance antimicrobial activity. In particular, derivatives of this compound have shown effects against Staphylococcus aureus .
Antiproliferative Agents
Researchers have synthesized derivatives of this compound to evaluate their antiproliferative activity. These studies are crucial for cancer treatment as they focus on inhibiting the growth of carcinoma cells. Some derivatives have demonstrated potent activity against various carcinoma cells, indicating the compound’s potential as a base for developing new anticancer drugs .
Alzheimer’s Disease Treatment
Derivatives of this compound have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. This suggests that the compound could serve as an intermediate in synthesizing drugs like paliperidone, the active metabolite of the antipsychotic risperidone .
Analgesic and Anticonvulsant Activities
The isoxazole ring, a component of this compound’s structure, is known for its pharmaceutical applications, including analgesic and anticonvulsant activities. This highlights the compound’s potential use in pain relief and seizure control .
Antipsychotic Properties
Isoxazole derivatives, related to the core structure of this compound, have been found to exhibit antipsychotic properties. This opens up possibilities for the compound’s use in treating psychiatric disorders .
Chemical Synthesis Intermediates
The compound serves as an important intermediate in chemical synthesis, particularly in the creation of benzoxazole derivatives. These derivatives are significant in the pharmaceutical industry, and the compound’s role in their synthesis underlines its importance in medicinal chemistry .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to have antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to the death or inhibition of the bacteria.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival or reproduction of bacteria.
Result of Action
The antimicrobial activity of similar compounds suggests that the compound may lead to the death or inhibition of bacteria .
Propiedades
IUPAC Name |
1-[6-fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-30-17-5-2-14(3-6-17)22(28)19-13-26-20-7-4-16(24)12-18(20)21(19)27-10-8-15(9-11-27)23(25)29;/h2-7,12-13,15H,8-11H2,1H3,(H2,25,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBANWQICCLYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)
![2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2750941.png)

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)

![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)


![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)



![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)